

Application Notes and Protocols for Oral Administration of TES-1025 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TES-1025	
Cat. No.:	B611293	Get Quote

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These application notes provide a comprehensive overview and detailed protocols for the oral administration of **TES-1025** in mice, based on preclinical research findings. **TES-1025** is a potent and selective inhibitor of human α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2][3][4][5] [6][7] By inhibiting ACMSD, **TES-1025** enhances the production of NAD+, a critical coenzyme in cellular metabolism and signaling.[3][5][8]

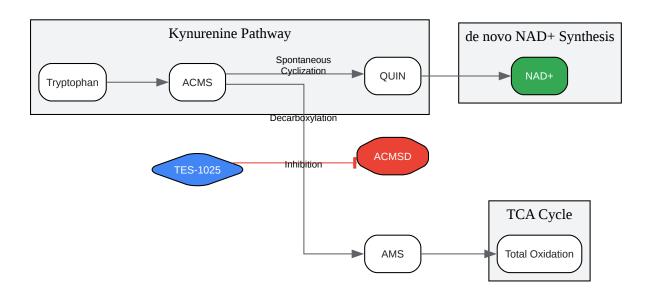
Mechanism of Action and Signaling Pathway

TES-1025 is a competitive inhibitor of ACMSD with a low nanomolar potency.[3] ACMSD is a crucial enzyme at a branching point in the kynurenine pathway, the primary route for tryptophan catabolism.[3][8][9] This enzyme catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS), which is then directed towards the tricarboxylic acid (TCA) cycle for complete oxidation.[3][8]

Inhibition of ACMSD by **TES-1025** prevents the degradation of ACMS, thereby increasing its conversion to quinolinic acid (QUIN).[3][8] QUIN is a precursor for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[3][8] Consequently, **TES-1025** administration leads to increased intracellular NAD+ levels.[6][8] This mechanism of action makes **TES-1025** a



promising therapeutic agent for conditions associated with impaired NAD+ homeostasis, such as liver and kidney diseases.[3][4][5]



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Figure 1: TES-1025 Mechanism of Action

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of **TES-1025**.

Table 1: In Vitro Potency of TES-1025

Parameter	Value	Reference
IC50 (human ACMSD)	13 ± 3 nM	[1]
Ki	0.85 ± 0.22 nM	[4]

Table 2: Pharmacokinetic Parameters of **TES-1025** in Male CD-1 Mice



Parameter	Oral Administration (5 mg/kg)	Intravenous Administration (0.5 mg/kg)	Reference
Cmax	2570 ng/mL	-	[1][2]
tmax	2 h	-	[1]
t1/2	-	~5.33 h	[1][2]
AUC0-8h (Blood)	Quantifiable up to 8 h	-	[1][2]
AUC0-8h (Liver)	19,200 h <i>ng/mL</i>	-	[1][2]
AUC0-8h (Kidneys)	36,600 hng/mL	-	[1][2]
Blood Clearance	-	Low	[1][2]
Volume of Distribution	-	Low	[1][2]

Experimental Protocols In Vivo Pharmacokinetic Study of Orally Administered TES-1025 in Mice

This protocol is based on a study conducted in male CD-1 mice to evaluate the pharmacokinetic profile of **TES-1025** following oral administration.[1]

Materials:

- TES-1025
- Vehicle for oral administration (e.g., appropriate aqueous solution)
- Male CD-1 mice
- Oral gavage needles
- Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
- Tissue dissection tools



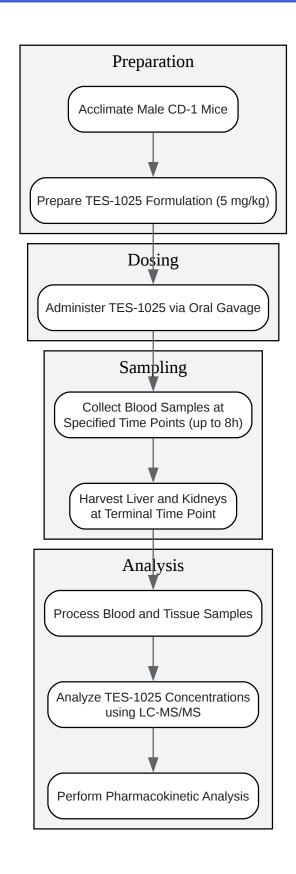




- Homogenizer
- Analytical equipment for sample analysis (e.g., LC-MS/MS)

Experimental Workflow:





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